2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-12-5-2-1-4-11(12)15(19)17-9-10-8-13(20-18-10)14-6-3-7-21-14/h1-8H,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVDLVRIJSMNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the isoxazole-thiophene intermediate with a fluoro-substituted benzamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the fluoro group could yield various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate fully .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Heterocyclic Variations
The compound’s analogs differ primarily in heterocyclic core substituents and aromatic ring modifications. Key examples from the literature include:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Heterocyclic Core: The target compound’s isoxazole-thiophene combination contrasts with thiadiazole (compound 6), thiazole (compound from ), and oxadiazole (compound 11a) cores.
- Substituent Effects: The 2-fluoro group on the benzamide may reduce metabolic degradation compared to non-fluorinated analogs like compound 4. Thiophene’s π-electron-rich system could enhance stacking interactions in biological targets compared to phenyl or chloro substituents .
Key Observations :
- The target compound’s synthesis likely involves coupling a 2-fluorobenzoyl chloride with a (5-(thiophen-2-yl)isoxazol-3-yl)methylamine intermediate, analogous to methods in .
- Melting points for analogs range from 137–290°C, influenced by heterocycle rigidity and substituent bulk. The thiadiazole derivative (6) has a lower melting point (160°C) compared to oxadiazole analogs (~137–155°C), suggesting reduced crystallinity in the latter .
Biological Activity
2-fluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound characterized by a benzamide core, a fluoro substituent, and a thiophenyl-isoxazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Fluoro Group: Enhances lipophilicity and may influence biological interactions.
- Thiophenyl-Isoxazole Moiety: Imparts unique electronic properties that could affect binding affinity to biological targets.
The specific biological targets of this compound remain largely undefined. However, its structural components suggest potential interactions with various enzymes and receptors involved in cancer and inflammatory pathways.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing the isoxazole moiety have shown promising results against various cancer cell lines. The following table summarizes the activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 60% inhibition at 45 mg/kg | HDAC inhibition |
| Compound B | B16F10 (Melanoma) | 1.12 | Tyrosinase inhibition |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
Enzyme inhibition studies have revealed that similar compounds can act as effective inhibitors of tyrosinase, an enzyme implicated in melanin production and associated with skin pigmentation disorders. For example, analogs derived from isoxazole structures demonstrated varying degrees of tyrosinase inhibition, with one analog showing an IC50 value significantly lower than that of standard inhibitors like kojic acid .
Case Studies
-
Antitumor Activity in Animal Models:
In vivo studies involving histone deacetylase (HDAC) inhibitors showed that compounds similar to this compound effectively reduced tumor volume in xenograft models without significant toxicity . -
Cell Viability Assays:
Cell viability assays conducted on B16F10 cells demonstrated that certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM, indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
